Predicted pKa: Thiophen-3-yl Substitution Preserves Carboxylic Acid-Like Acidity vs. 4-Chlorophenyl-Induced Acidification
The predicted acid dissociation constant (pKa) of the target compound (4.02) is approximately 1.03 log units higher (i.e., ~10-fold less acidic) than that of its 4-chlorophenyl analog (pKa 2.99 ± 0.10) [1]. At physiological pH 7.4, the target compound is substantially deprotonated, consistent with carboxylic acid bioisosterism, whereas the 4-chlorophenyl analog is nearly fully ionized, potentially altering its molecular recognition profile [2].
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 4.02 (JChem predicted, ChemBase) |
| Comparator Or Baseline | 2-[5-(4-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid: pKa = 2.99 ± 0.10 (predicted, ChemicalBook) |
| Quantified Difference | ΔpKa = +1.03 (target less acidic by ~10×) |
| Conditions | In silico prediction; target from ChemBase JChem, comparator from ChemicalBook reported predicted value |
Why This Matters
A 1-unit pKa shift changes the ionized fraction at pH 7.4 from ~50% to ~99%, directly impacting solubility, permeability, and target engagement in biological assays.
- [1] ChemBase.cn. 2-[5-(Thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid (Molecule ID 250715). JChem Acid pKa: 4.0173373. Accessed 2026. View Source
- [2] Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. View Source
